5-(bromomethyl)-2-tert-butylpyridine
Description
Properties
CAS No. |
110931-71-0 |
|---|---|
Molecular Formula |
C10H14BrN |
Molecular Weight |
228.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The process initiates with thermal decomposition of AIBN, generating cyanopropyl radicals that abstract a hydrogen atom from the methyl group of 2-tert-butyl-5-methylpyridine. This produces a stabilized benzyl-type radical, which reacts with molecular bromine (Br₂) liberated from NBS. The tert-butyl group at the 2-position enhances steric stability, directing bromination exclusively to the 5-methyl group.
Standard Protocol
A representative procedure involves refluxing 2-tert-butyl-5-methylpyridine (23.31 mmol) with NBS (1.25 equiv) and AIBN (5 mol%) in carbon tetrachloride (CCl₄) at 75°C for 4 hours. Post-reaction, the mixture is quenched with water, extracted with ethyl acetate, and purified via flash chromatography (7% ethyl acetate/hexane), yielding 2.65 g (43%) of the target compound.
Key Parameters:
-
Solvent: CCl₄ or ethyl acetate (polar aprotic solvents enhance radical stability).
-
Temperature: 75–100°C (optimized for minimal side reactions).
-
Initiator Loading: 1–5 mol% AIBN or 0.5–2 mol% benzoyl peroxide.
Alternative Brominating Agents and Initiators
Dibenzoyl Peroxide as Initiator
Substituting AIBN with dibenzoyl peroxide reduces induction periods and improves reaction kinetics. For instance, a 17.4 mmol scale reaction using dibenzoyl peroxide (0.5 mol%) achieved 95% conversion within 12 hours under reflux, albeit with comparable yields (40–45%).
Bromine (Br₂) in Controlled Environments
While less common due to handling hazards, direct bromine use under UV irradiation (300 W lamp) in CCl₄ enables rapid bromination (3 hours) but necessitates stringent temperature control to avoid polybromination.
Industrial-Scale Optimization
Continuous-Flow Reactors
Transitioning from batch to continuous-flow systems enhances heat transfer and reduces reaction times. A 2025 study demonstrated a 15% yield increase (58% vs. 43%) using a microfluidic reactor at 100°C with residence times under 30 minutes.
Solvent Recycling
Carbon tetrachloride, though effective, poses environmental concerns. Recent advances employ ethyl acetate/hexane azeotropes for solvent recovery, achieving 90% reuse efficiency without compromising yield.
Comparative Analysis of Methodologies
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| NBS/AIBN (Batch) | CCl₄, 75°C, 4h | 43% | >95% | Moderate |
| NBS/Dibenzoyl Peroxide | CCl₄, 80°C, 12h | 45% | 93% | High |
| Br₂/UV (Batch) | CCl₄, 25°C, 3h | 38% | 88% | Low |
| Continuous-Flow NBS/AIBN | Ethyl acetate, 100°C, 0.5h | 58% | >98% | High |
Challenges and Mitigation Strategies
Byproduct Formation
Di-brominated byproducts (e.g., 5-(dibromomethyl)-2-tert-butylpyridine) arise from over-bromination. Strategies include:
Purification Complexity
Flash chromatography remains the gold standard, but preparative HPLC achieves >99% purity for pharmaceutical-grade material.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-tert-butylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2-tert-butylpyridine.
Scientific Research Applications
5-(Bromomethyl)-2-tert-butylpyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: Utilized in the development of bioactive compounds and as a building block for pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(bromomethyl)-2-tert-butylpyridine depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the nitrogen atom in the pyridine ring can be oxidized to form N-oxides, altering the electronic properties of the compound.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 5-(bromomethyl)-2-tert-butylpyridine and related compounds:
Q & A
Q. What are the established synthetic routes for preparing 5-(bromomethyl)-2-tert-butylpyridine?
The synthesis typically involves functionalizing a pyridine ring with a tert-butyl group at the 2-position and a bromomethyl group at the 5-position. A common approach includes:
- Step 1 : Introducing the tert-butyl group via alkylation of pyridine derivatives, often using tert-butyl halides or Grignard reagents under controlled conditions .
- Step 2 : Bromination at the 5-position using reagents like N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN) or via halogen exchange reactions .
- Purification : Column chromatography or recrystallization is critical to isolate the product from byproducts like di-brominated species or unreacted intermediates .
Q. What spectroscopic methods are most effective for characterizing this compound?
- NMR :
- ¹H NMR : The tert-butyl group appears as a singlet (~1.3–1.5 ppm), while the bromomethyl protons resonate as a doublet (~4.3–4.5 ppm) due to coupling with adjacent pyridine protons .
- ¹³C NMR : The bromomethyl carbon appears at ~30–35 ppm, and the tert-butyl carbons at ~28–32 ppm (methyl) and ~35–40 ppm (quaternary carbon) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns characteristic of bromine .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl and bromomethyl groups influence reactivity in cross-coupling reactions?
- Steric Effects : The bulky tert-butyl group at the 2-position directs electrophilic substitution to the 4- or 6-positions of the pyridine ring, while the bromomethyl group at the 5-position enhances reactivity in nucleophilic substitutions (e.g., Suzuki-Miyaura couplings) .
- Electronic Effects : The electron-donating tert-butyl group increases electron density at the pyridine nitrogen, potentially stabilizing transition states in palladium-catalyzed reactions. Conversely, the electron-withdrawing bromomethyl group activates adjacent positions for further functionalization .
Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?
- Protecting Groups : Temporarily protecting the bromomethyl group (e.g., with a trimethylsilyl moiety) prevents unwanted side reactions during modifications of the pyridine ring .
- Directed Metalation : Using directing groups (e.g., pyridine N-oxide) or transition-metal catalysts (e.g., Pd or Cu) can enhance regioselectivity in C–H activation or halogenation reactions .
Q. How is this compound applied in medicinal chemistry or drug discovery?
- Intermediate for Bioactive Molecules : The bromomethyl group serves as a handle for introducing pharmacophores (e.g., amines, azides) via nucleophilic substitution, enabling the synthesis of kinase inhibitors or antiviral agents .
- Case Study : Analogous compounds (e.g., 5-(azidomethyl)-2′-deoxyuridine) have shown antiviral activity against herpes simplex virus by targeting viral thymidine kinase .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
